2-ethylcycloheptan-1-one
Overview
Description
2-Ethylcycloheptan-1-one is an organic compound with the molecular formula C9H16O It is a cyclic ketone characterized by a seven-membered ring with an ethyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylcycloheptan-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethylcycloheptanol with an oxidizing agent like potassium dichromate can yield this compound. Another method involves the Friedel-Crafts acylation of cycloheptane with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts like palladium on carbon (Pd/C) are often employed to facilitate the oxidation process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylcycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction with agents like sodium borohydride or lithium aluminum hydride converts it to 2-ethylcycloheptanol.
Substitution: Halogenation reactions can introduce halogen atoms into the ring, forming compounds like 2-ethyl-3-chlorocycloheptan-1-one.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), Lewis acids (AlCl3).
Major Products:
Oxidation: 2-Ethylcycloheptanoic acid.
Reduction: 2-Ethylcycloheptanol.
Substitution: 2-Ethyl-3-chlorocycloheptan-1-one
Scientific Research Applications
2-Ethylcycloheptan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of 2-ethylcycloheptan-1-one in biological systems involves its interaction with cellular targets. It can modulate enzyme activity and receptor binding, leading to various physiological effects. The compound’s cyclic structure allows it to fit into specific binding sites, influencing molecular pathways and cellular responses .
Comparison with Similar Compounds
Cycloheptanone: A seven-membered ring ketone without the ethyl group.
2-Methylcycloheptan-1-one: Similar structure with a methyl group instead of an ethyl group.
Cyclooctanone: An eight-membered ring ketone.
Uniqueness: 2-Ethylcycloheptan-1-one is unique due to the presence of the ethyl group, which influences its reactivity and physical properties.
Properties
IUPAC Name |
2-ethylcycloheptan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-8-6-4-3-5-7-9(8)10/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFAJFUPGSGMJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958075 | |
Record name | 2-Ethylcycloheptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80958075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3183-41-3, 36875-26-0 | |
Record name | NSC17220 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylcycloheptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80958075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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